molecular formula C8H17BrN2S B3082536 [(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide CAS No. 112844-43-6

[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide

Cat. No.: B3082536
CAS No.: 112844-43-6
M. Wt: 253.21 g/mol
InChI Key: UNEBLEPWVZWLRY-UHFFFAOYSA-N
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Description

[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of cyclohexylmethylamine with a suitable sulfanyl reagent under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted methanimidamides. These products have diverse applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide can be compared with other similar compounds, such as:

  • [(Cyclohexylmethyl)sulfanyl]methanimidamide hydrochloride
  • [(Cyclohexylmethyl)sulfanyl]methanimidamide sulfate
  • [(Cyclohexylmethyl)sulfanyl]methanimidamide nitrate

These compounds share similar chemical structures but differ in their counterions, which can affect their solubility, stability, and reactivity. This compound is unique due to its specific hydrobromide counterion, which imparts distinct properties and advantages in certain applications.

Properties

IUPAC Name

cyclohexylmethyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEBLEPWVZWLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112844-43-6
Record name Pseudourea, 2-(cyclohexylmethyl)-2-thio-, hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112844-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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